2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-[(4-ethenylphenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3S/c1-3-17-8-10-18(11-9-17)15-26-22-21-14-20(24-25(21)13-12-23-22)19-7-5-4-6-16(19)2/h3-14H,1,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCNSIVDIKXCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1207003-70-0
- Molecular Formula : C_{18}H_{18}N_{2}S
- Molecular Weight : 357.5 g/mol
The compound features a pyrazolo[1,5-a]pyrazine core with a methylphenyl group and a vinylbenzylthio substituent, which may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that pyrazolo derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells. A study focusing on related pyrazine derivatives demonstrated that they can inhibit cell proliferation in leukemia K562 cells by inducing cell cycle arrest and apoptosis at concentrations as low as 25 μM .
The proposed mechanisms of action for these compounds include:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors (e.g., Bax) and decreased expression of anti-apoptotic factors (e.g., Bcl2) in treated cells .
- Cell Cycle Arrest : Inhibition of cell cycle progression, particularly at the G0/G1 phase, resulting in increased sub-G1 populations indicative of apoptosis .
Neuroprotective Effects
Emerging research suggests that pyrazolo derivatives may also possess neuroprotective properties. Analogous compounds have been investigated for their ability to modulate neurotransmitter systems and protect against neurodegeneration. For example, some derivatives act as positive allosteric modulators at muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function and neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in K562 cells | |
| Antimicrobial | Variable activity against microbes | General findings |
| Neuroprotective | Modulates mAChRs |
Case Study: Apoptosis Induction in Leukemia Cells
In a detailed investigation involving related pyrazole compounds, researchers treated K562 leukemia cells with varying concentrations over different time periods. The study found:
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives in antiviral applications. The compound's structure allows for interactions with viral proteins, potentially inhibiting their function. For instance, compounds with similar scaffolds have shown activity against β-coronaviruses, suggesting that modifications to the pyrazolo[1,5-a]pyrazine core could yield effective antiviral agents against viruses such as SARS-CoV-2 .
Cancer Research
Pyrazolo[1,5-a]pyrazines have been investigated for their role as inhibitors of protein kinases involved in cancer progression. The ability to modify the pyrazine scaffold allows for the enhancement of selectivity and potency against specific cancer cell lines. In vitro studies have demonstrated that certain derivatives can inhibit tumor cell proliferation by targeting key signaling pathways .
Central Nervous System Disorders
The pharmacological profile of pyrazolo[1,5-a]pyrazines indicates potential CNS activity. Compounds derived from this scaffold have been evaluated for their effects on neurotransmitter systems, revealing both stimulant and depressant properties depending on their specific substitutions . This dual activity positions them as candidates for further exploration in treating conditions such as anxiety and depression.
Case Study 1: Antiviral Efficacy
A study focused on the antiviral properties of a related pyrazolo[1,5-a]pyrimidine derivative demonstrated significant inhibition of viral replication in vitro. The compound was found to disrupt the interaction between viral proteins and host cell machinery, showcasing the potential of pyrazolo scaffolds in antiviral drug design .
Case Study 2: Cancer Cell Line Inhibition
Research evaluating a series of pyrazolo[1,5-a]pyrazine derivatives revealed that modifications at the 4-position significantly enhanced anti-proliferative activity against breast cancer cell lines. The study concluded that specific substituents could improve binding affinity to target kinases involved in cancer cell survival .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Thioether Oxidation
The sulfur atom in the thioether group undergoes oxidation under controlled conditions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₂Cl₂, 0–25°C, 4–6 hr | 4-[(4-Vinylbenzyl)sulfinyl] derivative |
| Sulfone formation | mCPBA (excess), CH₂Cl₂, 0°C, 12 hr | 4-[(4-Vinylbenzyl)sulfonyl] derivative |
This reactivity enables modulation of electronic properties for downstream applications.
Vinyl Group Polymerization
The styrenic vinylbenzyl group participates in radical polymerization:
| Initiator | Solvent | Temperature | Outcome |
|---|---|---|---|
| AIBN (azobisisobutyronitrile) | DMF | 70–80°C | Crosslinked polymers with tunable porosity |
This reaction is critical for developing functional materials (e.g., drug delivery matrices).
Nucleophilic Aromatic Substitution
Electrophilic sites on the pyrazine ring allow substitution:
| Reagent | Position Modified | Key Product Feature |
|---|---|---|
| NaNH₂/RNH₂ | C-6 | Amino-functionalized derivatives |
| CuI/L-proline, arylboronic acids | C-7 | Biaryl-coupled analogs |
Reactions occur in polar aprotic solvents (DMF, DMSO) with palladium catalysts .
Cycloaddition Reactions
The vinyl group undergoes [2+2] and Diels-Alder cycloadditions:
| Reaction Partner | Conditions | Product Application |
|---|---|---|
| Tetrazine dienophiles | RT, 24 hr | Bioorthogonal labeling probes |
| Maleimides | 60°C, 12 hr | Polymer crosslinking agents |
These reactions exploit the electron-deficient nature of the pyrazine core .
Reductive Desulfurization
The thioether linkage can be cleaved under reducing conditions:
| Reagent | Solvent | Product |
|---|---|---|
| Raney Ni/H₂ | EtOH/H₂O | 4-Mercaptopyrazolo[1,5-a]pyrazine |
| LiAlH₄ | THF | Pyrazolo[1,5-a]pyrazine with free –SH |
This pathway is valuable for synthesizing thiol-containing intermediates.
Functionalization via Cross-Coupling
Buchwald-Hartwig amination and Suzuki-Miyaura coupling:
| Reaction Type | Catalytic System | Substituent Introduced |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl at C-3 |
| Amination | Pd₂(dba)₃/Xantphos | Alkyl/aryl amines at C-5 |
Yields typically range from 55–85% after chromatographic purification .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- Structure : Differs by replacing the vinylbenzyl group with a benzylsulfanyl substituent.
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Structure : Features a 3-fluorobenzylthio group and a 4-methoxyphenyl substituent.
- Properties :
- Key Difference : The electron-withdrawing fluorine and methoxy groups enhance polarity and may influence binding interactions in biological systems.
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Core Heterocycle Modifications
Pyrazolo[1,5-a]quinoxaline Derivatives
- Structure: Substituted quinoxaline cores instead of pyrazine.
- Biological Activity :
- Key Difference: The quinoxaline core alters π-conjugation and electronic properties, impacting receptor affinity.
Triazolo[1,5-a]pyrazine Derivatives
- Structure : Replaces the pyrazole ring with a triazole.
- Example : 6N-(4-(2,4,6-Trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine.
- Application: Adenosine A₂a receptor antagonists with moderate selectivity .
- Key Difference : The triazole ring enhances metabolic stability and hydrogen-bond acceptor capacity.
Functional Group Impact on Bioactivity
Antitumor Activity in Pyrazolo[1,5-a]pyrimidines
- Example: Pyrazolo[1,5-a]pyrimidine derivative 7c (IC₅₀ = 2.70 µM against HEPG2-1 liver carcinoma).
- Key Feature : Substituents like thiadiazole or thiazole rings enhance cytotoxicity .
Antimicrobial and Antifungal Derivatives
Q & A
Q. What are the established synthetic routes for introducing thioether groups at position 4 of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer: Thioether functionalization at position 4 of pyrazolo[1,5-a]pyrazine derivatives typically involves nucleophilic substitution or transition metal-catalyzed reactions. For example:
- Palladium-catalyzed carbonylation : 4-Chloropyrazolo[1,5-a]pyrazine intermediates can undergo carbonylation under elevated pressure with CO and thiols to form thioether derivatives .
- Solvent-assisted thiol displacement : Using polar aprotic solvents (e.g., DMF) with thiobenzyl alcohols at 80–100°C achieves substitution of halide groups at position 4 .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming substitution patterns. For example, the vinylbenzyl thioether group shows distinct aromatic proton signals at δ 7.2–7.5 ppm and allylic CH₂-S resonance at δ 4.1–4.3 ppm .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass accuracy within ±0.005 Da) .
- Elemental analysis : Confirms purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed carbonylation reactions to improve yields in thioether synthesis?
Methodological Answer:
- Catalyst tuning : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to enhance stability and reduce side reactions .
- Pressure modulation : Increasing CO pressure (10–15 atm) improves nucleophilic attack by thiols, reducing reaction time .
- Additives : Adding 1,10-phenanthroline (0.5 eq.) as a ligand suppresses Pd black formation, increasing yield by 10–15% .
Data Contradiction Note : Lower yields (<60%) reported in thermal thiol displacement vs. Pd-catalyzed routes (~75%) suggest catalyst choice is critical for scalability .
Q. What computational strategies predict the biological activity of sulfur-containing pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic effects of the thioether group on HOMO-LUMO gaps, correlating with ROS1 kinase inhibition (e.g., ΔE = 4.2 eV predicts moderate activity) .
- Molecular docking : Simulate binding to target proteins (e.g., adenosine A2a receptor) using PyMOL or AutoDock. The vinylbenzyl group’s π-π stacking with Phe168 residue enhances affinity .
- QSAR modeling : Train models on analogs (e.g., pyrazolo[1,5-a]pyrimidines) to predict IC₅₀ values for new derivatives .
Case Study : Fluorine substitution at the 2-methylphenyl group (logP reduction by 0.5) improved metabolic stability in murine models .
Q. How should researchers address discrepancies between calculated and observed NMR chemical shifts?
Methodological Answer:
- Solvent correction : DMSO-d₆ vs. CDCl₃ shifts δ values by 0.1–0.3 ppm; use computational tools (e.g., ACD/Labs) to adjust predictions .
- Conformational analysis : Rotamers of the vinylbenzyl thioether group cause splitting; use variable-temperature NMR (VT-NMR) to identify dominant conformers .
- Cross-validation : Compare with structurally validated analogs (e.g., 3-bromo derivatives in show predictable downfield shifts of δ 8.1 ppm for C-3) .
Example : A 0.15 ppm deviation in C-4’s ¹³C NMR signal (observed δ 152.3 vs. calculated δ 152.1) may arise from solvation effects .
Q. How do structural modifications at position 4 impact biological activity compared to position 7 derivatives?
Methodological Answer:
- Position 4 thioethers : Enhance membrane permeability (logP >3.5) but may reduce aqueous solubility. For example, 4-[(4-vinylbenzyl)thio] derivatives show 2-fold higher cellular uptake than 4-methoxy analogs .
- Position 7 modifications : Piperazine or morpholine substituents improve target selectivity (e.g., ROS1 inhibition IC₅₀ = 12 nM vs. >100 nM for position 4 derivatives) .
Q. Activity Comparison Table :
| Substituent Position | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-(Vinylbenzyl)thio | ROS1 Kinase | 84 | |
| 7-Piperazine | ROS1 Kinase | 12 | |
| 4-Methoxy | Adenosine A2a | 310 |
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
- Orthogonal assay validation : Confirm initial screening results (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out false positives .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may skew IC₅₀ values (e.g., oxidative degradation of vinyl groups in hepatic microsomes) .
- Crystallography : Resolve binding mode ambiguities (e.g., sulfur vs. oxygen H-bonding in kinase active sites) .
Example : A 4-vinylbenzyl thioether derivative showed conflicting IC₅₀ values (84 nM vs. 210 nM) across studies due to differing ATP concentrations (10 μM vs. 1 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
